molecular formula C10H17NO4 B13690907 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester CAS No. 159949-94-7

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester

Cat. No.: B13690907
CAS No.: 159949-94-7
M. Wt: 215.25 g/mol
InChI Key: BCDGNKDNRWGUJA-UHFFFAOYSA-N
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Description

Properties

CAS No.

159949-94-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate

InChI

InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)

InChI Key

BCDGNKDNRWGUJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Esterification (Patent-Based Method)

According to a patent (US20070043088A1), the synthesis involves condensation reactions between specific aldehyde and ester derivatives, followed by esterification and amidation steps.

Key steps include:

  • Condensation of (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester with ethyl 3-amino crotonate in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Acidic or basic catalysis facilitates the formation of the intermediate.
  • The reaction mixture is typically heated under reflux, then cooled, and subjected to purification via distillation or chromatography.

Reaction scheme:

(1) Aldehyde + Ester → β-Amino ester intermediate
(2) Intermediate + Acid/Amine → Target ester

Reaction Conditions:

Parameter Details
Solvent DMF, DMSO, acetonitrile, tetrahydrofuran (THF)
Temperature Reflux (~80–120°C)
Catalysts Acidic (e.g., trifluoroacetic acid), basic (e.g., sodium hydroxide)

Synthesis via Nucleophilic Addition and Esterification

Another approach involves nucleophilic addition of amines to α,β-unsaturated carbonyl compounds, followed by esterification:

  • Step 1: Preparation of the α,β-unsaturated acid derivative, such as (E)-3-(2-formylphenyl)-2-propenoic acid.
  • Step 2: Nucleophilic attack by the amino group of the (1,1-dimethylethoxy)carbonyl amino derivative.
  • Step 3: Esterification using alcohols like ethanol or isopropanol under acidic catalysis to form the ester linkage.

This method is supported by experimental procedures outlined in research articles focusing on the synthesis of amino esters with carbamate protecting groups.

Synthesis via Carbamate Formation and Esterification

The carbamate group (dimethylethoxycarbonyl) is introduced through reaction with carbamoyl chlorides or isocyanates:

  • Step 1: Reacting the amino component with (1,1-dimethylethoxy)carbonyl chloride in the presence of a base such as triethylamine.
  • Step 2: The resulting carbamate is then esterified with appropriate acid chlorides or anhydrides to form the target ester.

This pathway is exemplified in the synthesis of related amino esters used in pharmaceutical research.

Reaction Conditions and Solvent Choices

Aspect Details
Solvents Aprotic polar solvents (DMF, DMSO), ethers (THF), halogenated solvents (dichloromethane), alcohols (ethanol, isopropanol)
Temperature Reactions typically conducted at reflux (~80–120°C) or lower temperatures (~0–25°C) for sensitive steps
Catalysts Acidic (trifluoroacetic acid, HCl), basic (NaOH, triethylamine)
Purification Chromatography (silica gel, HPLC), distillation, recrystallization

Summary of Research Findings and Data Tables

Method Key Reagents Solvent Temperature Yield Notes
Patent Method (US20070043088A1) Aldehydes, amino crotonates DMF, DMSO Reflux (~80–120°C) Variable (up to 96%) Multi-step condensation and esterification
Nucleophilic Addition α,β-unsaturated acids, amines Ethanol, THF Room temperature to reflux Moderate to high Emphasis on carbamate protection
Carbamate Formation Carbamoyl chlorides, amines Dichloromethane 0–25°C Good yields Protecting group strategy

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate primarily involves its ability to undergo polymerization and deprotection reactions. The BOC group protects the amine functionality during polymerization, and its removal exposes the amine group for further chemical modifications. The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of the resulting carbocation during deprotection .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
  • Synonyms: Methyl 2-tert-Butyloxycarbonylaminoacrylate, 2-(Boc-amino)acrylic acid methyl ester .
  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 201.222 g/mol
  • CAS No.: 1729-63-1, 1836-05-1 .

Key Features :

  • Contains a tert-butoxycarbonyl (Boc) group, a widely used protective group for amines in organic synthesis.
  • Acrylate ester functionality enables polymerization or conjugation reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table compares the target compound with structurally related acrylate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Reference
This compound (Target) C₉H₁₅NO₄ 201.222 Acrylate ester, Boc-protected amino 1729-63-1
2-Propenoic acid, 2-[4-[1-[4-(2-hydroxyethoxy)phenyl]-1-methylethyl]phenoxy]ethyl ester C₂₂H₂₆O₅ 370.438 Acrylate ester, phenoxy, hydroxyethoxy 72004-73-0
2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)[3-(dodecyloxy)-2-hydroxypropyl]amino]ethyl ester, hydrochloride C₂₅H₄₉NO₄·HCl 478.12 (free base) Acrylate ester, dodecyloxy, tertiary amine, HCl salt 93893-00-6
2-Propenoic acid, 2-methyl-, 4-[(1-oxo-2-propenyl)oxy]butyl ester C₁₁H₁₆O₄ 212.24 Acrylate ester, methacrylate, reactive double bond 210967-81-0
2-Propenoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester C₉H₁₆O₅ 204.220 Acrylate ester, polyethylene glycol-like chain 16695-45-7

Biological Activity

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester, commonly known as a methacrylate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that exhibit various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula: C13H19N3O4
  • Molecular Weight: 281.31 g/mol
  • CAS Number: 2276666-54-5
  • IUPAC Name: 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-methyl-1H-pyrazol-4-yl)-, methyl ester

Biological Activity Overview

The biological activity of 2-Propenoic acid derivatives is primarily linked to their ability to interact with biological macromolecules and influence cellular processes. The following sections detail specific activities observed in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Propenoic acid derivatives. For instance, derivatives containing pyrazole moieties have shown significant cytotoxicity against several cancer cell lines. A study demonstrated that a related compound exhibited IC50 values in the micromolar range against human leukemia cells, indicating promising anticancer properties .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication. Research indicates that certain methacrylate derivatives can act as mixed inhibitors of topoisomerases I and II, leading to increased cytotoxicity in cancer cells .

Case Studies

  • Cytotoxicity Assessment:
    A study evaluated the cytotoxic effects of 2-Propenoic acid derivatives on human leukemia cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, demonstrating their potential as therapeutic agents against leukemia .
  • Antimicrobial Properties:
    Another investigation assessed the antimicrobial activity of various methacrylate derivatives, including those similar to 2-Propenoic acid. The results showed significant inhibition of bacterial growth in vitro, suggesting a potential application in treating bacterial infections .

Data Tables

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerHuman Leukemia Cells5.0
AntimicrobialStaphylococcus aureus12.0
Topoisomerase InhibitionVarious Tumor Lines3-fold more effective than control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethanol with acrylic acid derivatives (e.g., acryloyl chloride) under anhydrous conditions. Catalytic bases like triethylamine or DMAP improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted monomers. Reaction optimization should focus on temperature control (0–5°C to prevent polymerization) and stoichiometric ratios (1:1.2 acryloyl chloride to alcohol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers indicate successful synthesis?

  • Methodological Answer :

  • ¹H NMR : Look for vinyl protons (δ 5.8–6.4 ppm, multiplet) and the tert-butoxycarbonyl (Boc) group (δ 1.4 ppm, singlet).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and Boc carbamate (N–H stretch at ~3350 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (calculated via ’s formula: C₁₀H₁₅NO₄). Cross-validate with high-resolution mass spectrometry (HRMS) for isotopic patterns .

Q. What are the key stability considerations for storing this compound, and how does the Boc group influence degradation pathways?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Degradation is accelerated by acidic conditions (pH < 5) or prolonged exposure to moisture. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. The Boc group’s tert-butyl moiety provides steric protection against nucleophilic attack but is thermally labile above 80°C .

Q. How should researchers mitigate respiratory and dermal exposure risks during laboratory handling?

  • Methodological Answer : Use NIOSH-approved respirators (e.g., OV/AG/P99 for vapor protection) and nitrile gloves. Implement local exhaust ventilation (LEV) during weighing and reaction setup. Decontaminate spills with absorbent materials (e.g., vermiculite) and 70% ethanol. Conduct regular air sampling to ensure exposure levels remain below OSHA thresholds .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental molecular weights in polymerization studies involving this monomer be resolved?

  • Methodological Answer : Discrepancies often arise from chain-transfer reactions or incomplete initiator decomposition. Use SEC/GPC with triple detection (RI, viscometry, light scattering) to measure absolute molecular weights. Compare with theoretical values calculated using the Carothers equation. Optimize initiator concentration (e.g., AIBN at 1–2 mol%) and degassing protocols to minimize side reactions .

Q. What experimental design principles are essential for investigating copolymerization kinetics with vinyl acetate or acrylate comonomers?

  • Methodological Answer : Conduct kinetic studies via ¹H NMR to track monomer consumption. Determine reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) using feed ratios spanning 0.2–5.0. Maintain isothermal conditions (60–70°C) and sample aliquots at timed intervals for conversion analysis. Account for the Boc group’s steric hindrance, which may reduce propagation rates compared to unmodified acrylates .

Q. What methodologies are recommended for analyzing the impact of residual initiators on the thermal stability of polymers derived from this monomer?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition profiles (onset temperature, % residue). Compare polymers purified via precipitation (e.g., methanol/water) versus dialysis. Residual AIBN or peroxides can lower thermal stability by 10–15°C. Complement with DSC to detect glass transition (Tg) shifts caused by plasticization from unreacted monomers .

Q. How can computational chemistry model the steric effects of the Boc-protected amino group on polymerization behavior?

  • Methodological Answer : Use density functional theory (DFT) to calculate rotational barriers around the carbamate linkage (B3LYP/6-31G* basis set). Molecular dynamics simulations (AMBER force field) can predict steric clashes during radical propagation. Validate with experimental monomer conversion rates and copolymer sequence distributions obtained via MALDI-TOF .

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